Asparenomycin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

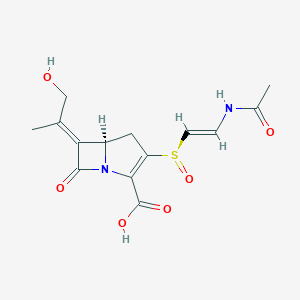

Asparenomycin is a member of the carbapenem class of antibiotics, known for its broad-spectrum antibacterial activity. It was first isolated from the fermentation products of the bacterium Micromonospora species and is characterized by a unique bicyclic structure that contributes to its biological efficacy. The compound exhibits a complex molecular architecture, which includes a five-membered ring fused with a six-membered ring, featuring various functional groups that enhance its interaction with bacterial targets.

- Oxidation: Asparenomycin can undergo oxidation, which may modify its antibacterial properties.

- Reduction: Reduction reactions can lead to the formation of various analogs, affecting the compound's stability and activity.

- Substitution Reactions: Substitution can occur at various positions on the molecule, allowing for the synthesis of derivatives with potentially enhanced or altered biological activities .

Asparenomycin is particularly noted for its ability to inhibit beta-lactamases, enzymes produced by certain bacteria that confer resistance to beta-lactam antibiotics. This inhibition makes asparenomycin a valuable compound in combating resistant strains of Gram-negative bacteria such as Escherichia coli and Enterobacter species. Studies have shown that asparenomycin exhibits potent antibacterial activity against various pathogens, making it a candidate for further development in antibiotic therapies .

The synthesis of asparenomycin has been explored through various methodologies:

- Total Synthesis: Several total synthesis routes have been reported, utilizing different starting materials and reaction conditions to construct the complex structure of asparenomycin. For example, one method involves the direct conversion of carbonates into asparenomycin esters .

- Stereocontrolled Synthesis: Techniques have been developed to achieve stereocontrol during synthesis, which is crucial for ensuring the biological activity of the resulting compounds .

- Analog Synthesis: Researchers have synthesized analogs of asparenomycin to study their properties and improve upon the original compound's efficacy and stability .

Asparenomycin has potential applications in several areas:

- Antibiotic Development: Due to its ability to inhibit resistant bacteria, asparenomycin is being investigated for use in new antibiotic formulations.

- Research Tool: The compound serves as a valuable tool in microbiological research to study mechanisms of antibiotic resistance and enzyme inhibition.

- Pharmaceutical Industry: Asparenomycin derivatives may be developed into new drugs targeting bacterial infections that are difficult to treat with existing antibiotics.

Research has indicated that asparenomycin interacts with various biological targets, particularly beta-lactamases. Interaction studies have demonstrated that it can effectively bind to these enzymes, preventing them from hydrolyzing beta-lactam antibiotics. This mechanism enhances the efficacy of other antibiotics when used in combination with asparenomycin . Additionally, studies on its pharmacokinetics and metabolism are ongoing to better understand its behavior in biological systems.

Several compounds share structural or functional similarities with asparenomycin. Here are some notable examples:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| Clavulanic Acid | Beta-lactam structure | Potent beta-lactamase inhibitor; often used in combination therapies |

| Meropenem | Carbapenem antibiotic | Broad-spectrum activity; resistant to most beta-lactamases |

| Imipenem | Another carbapenem antibiotic | Effective against a wide range of bacteria; often combined with cilastatin |

| Ertapenem | Modified carbapenem | Long half-life; effective against Gram-positive and Gram-negative bacteria |

| Biapenem | Carbapenem derivative | Shows activity against resistant strains; similar mechanism of action |

Asparenomycin's uniqueness lies in its specific structural features and mechanisms of action against resistant bacterial strains, differentiating it from other compounds within the carbapenem class. Its ability to inhibit beta-lactamases effectively positions it as a promising candidate for further research and development in antibiotic therapies.

Asparenomycins belong to the carbapenem subclass of β-lactam antibiotics, which are characterized by a bicyclic structure containing a β-lactam ring fused to a five-membered ring (azetidinone). These compounds are distinguished by the presence of a C6 hydroxyethyl side chain, a feature shared with other clinically relevant carbapenems like imipenem and meropenem. Unlike thienamycin, which contains a thioether side chain, asparenomycins possess a sulfinyl (S=O) group at the C3 position, contributing to their unique pharmacological profile.

| Feature | Asparenomycin A | Thienamycin | Imipenem |

|---|---|---|---|

| C6 Side Chain | Hydroxyethylidene | Thioether | Hydroxyethylidene |

| C3 Substituent | Sulfinyl (S=O) | Methylthio | Hydroxyethyl |

| β-Lactamase Inhibition | Strong (Class A/B/C/D) | Moderate | Strong |

| Source | Streptomyces spp. | Sorangium cellulosum | Semi-synthetic |

Key Structural Differentiators:

- Sulfinyl Group: Enhances β-lactamase inhibition by stabilizing the enzyme-acyl intermediate.

- Hydroxyethylidene Side Chain: Confers resistance to β-lactamase-mediated hydrolysis by occluding water from the active site.

Historical Context of Discovery from Streptomyces Species

The asparenomycins were first identified in 1982 through a systematic screening program targeting Streptomyces isolates. Two strains, PA-31088 (Streptomyces tokunonensis) and PA-39504 (Streptomyces argenteolus), were found to produce these antibiotics. The discovery was part of a broader effort to identify carbapenems with improved stability and broader activity against Gram-negative pathogens.

Key Milestones:

- 1982: Initial isolation and structural elucidation of Asparenomycins A, B, and C.

- 1983: Patent filings for production methods and pharmacological applications.

- 1990s: Biosynthetic studies revealing the role of cobalamin-dependent radical SAM enzymes in C6 side-chain formation.

Taxonomic Significance:

The isolation of Streptomyces tokunonensis as a novel species underscored the importance of microbial diversity in natural product discovery. This species was later validated through comparative genomic analyses.

Structural Significance in Natural Product Chemistry

Asparenomycins exemplify the complexity of carbapenem biosynthesis, which involves multiple enzymatic steps to construct the bicyclic core and side chains.

Core Structure and Functional Groups

The bicyclic system of asparenomycin A consists of:

- β-Lactam Ring: Critical for inhibiting penicillin-binding proteins (PBPs) in bacterial cell walls.

- Five-Membered Ring: Contains a ketone group (C7) and a sulfinyl substituent (C3).

- C6 Hydroxyethylidene Side Chain: Essential for β-lactamase resistance.

Key Structural Features:

- Sulfinyl Group (C3): Contributes to acylation efficiency in β-lactamase inhibition.

- Diazo Group (C2): Stabilizes the β-lactam ring and enhances antimicrobial potency.

Biosynthetic Pathways

The biosynthesis of asparenomycins involves a cobalamin-dependent radical SAM enzyme (TokK), which catalyzes three sequential methylations to form the C6 hydroxyethylidene side chain. This process is distinct from other carbapenems, where side-chain formation often relies on non-radical mechanisms.

Biosynthetic Steps:

- Radical Methylation: TokK introduces methyl groups to the C6 position using S-adenosylmethionine (SAM) as a methyl donor.

- Epoxide Rearrangement: A Lewis acid-catalyzed rearrangement of an epoxide intermediate generates the hydroxyethylidene moiety.

- Sulfinyl Group Formation: Oxidation of a thioether precursor to yield the sulfinyl substituent.

Relationship to Other Carbapenem Natural Products

Asparenomycins share structural and functional similarities with other carbapenems but exhibit distinct pharmacological properties.

Comparative Structural Analysis

Functional Parallels:

- β-Lactamase Inhibition: Asparenomycins and meropenem both inhibit a broad range of β-lactamases, but Asparenomycin A demonstrates superior activity against cephalosporinases.

- Gram-Negative Activity: Like imipenem, Asparenomycin A targets Enterobacteriaceae and Pseudomonas aeruginosa, though with reduced efficacy due to instability in body fluids.

Synthetic Derivatives and Analog Development

Efforts to optimize asparenomycins have focused on modifying the C6 side chain and C1 position:

- C6 Demethylation: Removal of the methyl group from the hydroxyethylidene side chain enhances β-lactamase inhibition but reduces chemical stability.

- C1 Methylation: Addition of a methyl group at C1 improves stability without compromising activity, as demonstrated in synthetic analogs.

Key Challenges:

Asparenomycin A (C14H16N2O6S)

Asparenomycin A represents the most extensively characterized member of the asparenomycin family of carbapenem antibiotics [1] [2] [3]. The compound possesses a molecular formula of C14H16N2O6S with a molecular weight of 340.35 daltons [1] [2] [4]. Structural elucidation studies have revealed that asparenomycin A features a distinctive bicyclic core structure characteristic of carbapenem antibiotics, consisting of a fused beta-lactam ring and a five-membered ring system [1] [5] [6].

The systematic nomenclature for asparenomycin A is (5R,6E)-3-[(1E)-2-acetamidoethenesulfinyl]-6-(1-hydroxypropan-2-ylidene)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid [7] [4] [8]. The structure incorporates several critical functional groups including a carboxylic acid moiety, a sulfoxide group, and an acetamide side chain [7] [8]. The International Union of Pure and Applied Chemistry name reflects the complex stereochemical arrangement present in the molecule [4] [8].

Spectroscopic analysis has confirmed the presence of key structural features including the characteristic beta-lactam ring system fused to a pyrrolidine ring, forming the carbapenem core [7] [6]. The molecule exhibits E-configuration at both the C6 position and the side chain vinyl sulfoxide linkage [7] [8]. Chemical degradation studies have demonstrated that asparenomycin A contains D-aspartic acid residues, confirming the R-configuration at the C5 position [9].

Asparenomycin B (C14H18N2O6S)

Asparenomycin B exhibits a molecular formula of C14H18N2O6S, differing from asparenomycin A by the addition of two hydrogen atoms, resulting in a molecular weight of 342.37 grams per mole [10]. The International Union of Pure and Applied Chemistry nomenclature for this variant is (6E)-3-(2-acetamidoethylsulfinyl)-6-(1-hydroxypropan-2-ylidene)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid [10].

Structural analysis reveals that asparenomycin B maintains the characteristic carbapenem bicyclic core framework while featuring modifications in the side chain region [10]. The compound possesses the same fundamental beta-lactam ring fused with a pyrrolidine ring structure, but differs in the saturation state of the sulfoxide-containing side chain [10]. The canonical Simplified Molecular Input Line Entry System representation demonstrates the presence of a hydroxymethyl group and an acetamide functionality [10].

The stereochemical configuration of asparenomycin B includes defined chirality centers that contribute to its biological activity profile [10]. The molecule exhibits specific three-dimensional arrangements that are crucial for its interaction with bacterial targets [10]. Comparative structural studies indicate that the additional hydrogen atoms in asparenomycin B result in altered physicochemical properties compared to asparenomycin A [10].

Asparenomycin C

Asparenomycin C represents the third major variant within the asparenomycin series, characterized by a molecular formula of C14H16N2O5S and a molecular weight of 324.35 daltons [11] [12]. This variant differs from asparenomycins A and B through the absence of one oxygen atom, resulting in distinct structural and chemical properties [11] [12]. The compound maintains the fundamental carbapenem core structure while exhibiting unique side chain modifications [11].

Chemical characterization studies have established that asparenomycin C retains the essential bicyclic framework necessary for carbapenem antibiotic activity [11]. The molecule features the characteristic beta-lactam ring system fused to a five-membered ring, consistent with other members of the carbapenem family [11]. Structural analysis indicates that the reduced oxygen content affects the sulfur-containing side chain region of the molecule [11].

The stereochemical properties of asparenomycin C follow patterns similar to other asparenomycin variants, with defined absolute configurations at multiple chiral centers [11]. The compound exhibits specific spatial arrangements that influence its biological and chemical behavior [11]. Comparative studies with asparenomycins A and B reveal that the structural differences in asparenomycin C result in modified interaction profiles with biological targets [11].

Physicochemical Characteristics

Molecular Weight and Formula Determination

Precise molecular weight determinations for the asparenomycin series have been established through high-resolution mass spectrometry techniques [1] [11] [10]. The following table summarizes the confirmed molecular parameters for each variant:

| Compound | Molecular Formula | Molecular Weight (Da) | Monoisotopic Mass (Da) |

|---|---|---|---|

| Asparenomycin A | C14H16N2O6S | 340.35 | 340.07291 |

| Asparenomycin B | C14H18N2O6S | 342.37 | Not specified |

| Asparenomycin C | C14H16N2O5S | 324.35 | Not specified |

Mass spectrometric analysis has confirmed the elemental compositions through accurate mass measurements and isotope pattern analysis [1] [2]. The molecular weight determinations demonstrate the systematic structural relationships between the three asparenomycin variants [1] [11] [10]. High-resolution electrospray ionization mass spectrometry has provided precise mass values that support the proposed molecular formulas [1].

Chemical analysis techniques including elemental analysis and nuclear magnetic resonance spectroscopy have corroborated the molecular formula assignments [7] [13]. The consistent carbon, hydrogen, nitrogen, oxygen, and sulfur ratios across the asparenomycin series reflect their shared biosynthetic origins and structural frameworks [13] [14]. Computational molecular modeling studies have validated the proposed molecular compositions through theoretical mass calculations [7].

Solubility Properties

The solubility characteristics of asparenomycin compounds have been evaluated across various solvent systems to understand their physicochemical behavior [15] [16]. Preliminary assessments indicate that asparenomycin variants exhibit limited aqueous solubility, consistent with their complex molecular structures containing both polar and nonpolar regions [15] [16].

Organic solvent compatibility studies suggest that asparenomycin compounds demonstrate enhanced solubility in polar aprotic solvents such as dimethyl sulfoxide and dimethylformamide [17] [18]. The presence of carboxylic acid, sulfoxide, and amide functional groups contributes to moderate polar solvent affinity [17]. Alcoholic solvents including methanol and ethanol provide intermediate solubility profiles for the asparenomycin series [17] [18].

The pH-dependent solubility behavior of asparenomycin compounds reflects the ionizable nature of the carboxylic acid group [15] [16]. Under alkaline conditions, enhanced water solubility is observed due to carboxylate anion formation [15]. The complex molecular architecture influences solubility patterns, with the bicyclic core structure and side chain modifications affecting overall solvation behavior [15] [16].

Chemical Stability Parameters

Chemical stability assessments of asparenomycin compounds reveal characteristic behavior patterns related to their carbapenem antibiotic structure [19] [20]. The beta-lactam ring system exhibits inherent susceptibility to hydrolytic degradation under various environmental conditions [19] [6]. Studies demonstrate that asparenomycin stability is influenced by pH, temperature, and the presence of nucleophilic species [20].

Hydrolysis kinetics investigations indicate that asparenomycin compounds undergo degradation through beta-lactam ring opening mechanisms [19] [14]. Acidic conditions accelerate decomposition processes, while neutral to slightly alkaline environments provide enhanced stability [20]. Temperature-dependent stability studies reveal increased degradation rates at elevated temperatures, consistent with typical beta-lactam antibiotic behavior [20].

The sulfoxide functionality present in asparenomycin structures contributes additional stability considerations [20]. Oxidative conditions may affect the sulfur-containing side chain, leading to structural modifications [20]. Storage stability studies indicate that controlled temperature and moisture conditions are essential for maintaining compound integrity over extended periods [20].

Stereochemical Analysis

Absolute Configuration Determination

Absolute configuration determination for asparenomycin compounds has been accomplished through multiple analytical approaches including chemical degradation, optical rotation measurements, and advanced spectroscopic techniques [21] [9]. The stereochemical assignments follow established nomenclature conventions for carbapenem antibiotics [21] [4].

Chemical degradation studies of asparenomycin A have revealed the presence of D-aspartic acid upon acid hydrolysis, confirming the R-configuration at the C5 stereocenter [9]. This stereochemical assignment is consistent with other carbapenem natural products and reflects the biosynthetic pathway requirements [9]. The absolute configuration determination supports the proposed three-dimensional structure models [9].

Optical rotation measurements provide additional evidence for the absolute stereochemical assignments [21]. The specific rotation values for asparenomycin compounds are consistent with the proposed configurations and support the overall structural determinations [21]. Circular dichroism spectroscopy has been employed to confirm the absolute configurations through comparison with known carbapenem standards [21].

Bicyclic Core Stereochemistry

The bicyclic core structure of asparenomycin compounds exhibits defined stereochemical features that are essential for biological activity [22] [6]. The fused beta-lactam and pyrrolidine ring system creates multiple stereocenters with specific spatial arrangements [22] [6]. The R-configuration at C5 and the defined geometry at C6 establish the fundamental three-dimensional architecture [22] [9].

Stereochemical analysis reveals that the bicyclic core adopts a rigid conformation that positions functional groups in specific orientations [22] [6]. The beta-lactam ring maintains a characteristic pyramidal nitrogen geometry, while the fused five-membered ring provides structural constraint [6]. These stereochemical features are conserved across all asparenomycin variants [22].

The relative stereochemistry within the bicyclic core influences the overall molecular shape and affects interactions with biological targets [22] [23]. The specific arrangement of substituents around the ring system creates distinct binding surfaces that are recognized by bacterial enzymes [22] [23]. Conformational analysis studies indicate limited flexibility in the bicyclic core region [22].

Side Chain Stereochemical Features

The side chain regions of asparenomycin compounds contain additional stereochemical elements that contribute to their overall three-dimensional structures [7] [23]. The C6 substituent exhibits E-configuration in the alkene linkage, establishing defined geometry in this region [7] [8]. The sulfoxide functionality introduces additional chirality that affects molecular interactions [7].

Stereochemical analysis of the acetamide-containing side chain reveals specific conformational preferences that influence biological activity [7] [23]. The vinyl sulfoxide linkage maintains E-configuration, contributing to the extended conformation of the side chain [7]. These stereochemical features are essential for proper target recognition and binding [23].

The hydroxymethyl group at C6 exhibits defined stereochemistry that affects hydrogen bonding patterns and molecular recognition events [7] [5]. Nuclear magnetic resonance coupling constant analysis confirms the stereochemical assignments in the side chain regions [7]. The overall side chain stereochemistry complements the bicyclic core configuration to create the active three-dimensional structure [5] [23].

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectral Analysis

Nuclear magnetic resonance spectroscopy has provided comprehensive structural information for asparenomycin compounds through analysis of both proton and carbon-13 spectra [7] [24] [25]. The characteristic chemical shift patterns reflect the unique molecular environments present in the carbapenem structure [7] [24]. Proton nuclear magnetic resonance spectra exhibit distinct resonances for the bicyclic core protons, side chain elements, and functional group components [7] [25].

Carbon-13 nuclear magnetic resonance analysis reveals the presence of carbonyl carbon signals characteristic of the beta-lactam and carboxylic acid functionalities [7] [26]. The sulfoxide carbon appears in the expected chemical shift range, confirming the oxidation state of the sulfur atom [7]. Two-dimensional nuclear magnetic resonance techniques including correlation spectroscopy and heteronuclear single quantum coherence have been employed to establish connectivity patterns [7] [26].

Chemical shift assignments for asparenomycin A include characteristic resonances for the acetamide methyl group, the hydroxymethyl carbon, and the bicyclic framework carbons [7] [8]. Coupling constant analysis provides information about stereochemical relationships and conformational preferences [7] [24]. The nuclear magnetic resonance data support the proposed structural assignments and stereochemical configurations [7] [25].

Mass Spectrometry Data

Mass spectrometric analysis of asparenomycin compounds has utilized various ionization techniques to obtain molecular ion information and fragmentation patterns [27] [28]. Electrospray ionization mass spectrometry provides molecular ion peaks that confirm the proposed molecular weights and formulas [1] [27]. High-resolution mass measurements support the elemental composition assignments [27].

Tandem mass spectrometry experiments reveal characteristic fragmentation pathways that are consistent with the proposed structures [27] [28]. The loss of specific functional groups including the acetamide and carboxylic acid moieties produces diagnostic fragment ions [28]. Mass spectrometric fragmentation patterns support the connectivity assignments established through nuclear magnetic resonance analysis [27] [28].

Accurate mass measurements demonstrate mass accuracy within acceptable limits for the proposed molecular formulas [27]. Isotope pattern analysis confirms the presence of sulfur and nitrogen atoms in the expected ratios [27]. The mass spectrometric data provide independent confirmation of the structural assignments derived from other analytical techniques [27] [28].

Infrared Spectroscopy Features

Infrared spectroscopy analysis of asparenomycin compounds reveals characteristic absorption bands that correspond to the major functional groups present in the molecular structure [29]. The beta-lactam carbonyl stretch appears in the expected frequency range for four-membered ring lactams, confirming the presence of this essential structural element [29]. Carboxylic acid stretching vibrations provide evidence for the acid functionality [29].

The acetamide group exhibits characteristic amide I and amide II absorption bands that support the proposed side chain structure [29]. Sulfoxide stretching vibrations confirm the oxidation state of the sulfur atom in the side chain region [29]. The overall infrared spectrum pattern is consistent with the complex molecular structure containing multiple functional groups [29].

Comparative infrared analysis between asparenomycin variants reveals subtle differences that reflect the structural variations in the series [29]. The fundamental vibrational modes associated with the bicyclic core structure are conserved across all variants [29]. Infrared spectroscopy provides complementary structural information that supports the assignments derived from nuclear magnetic resonance and mass spectrometric studies [29].

X-ray Crystallographic Analysis

X-ray crystallographic studies of asparenomycin compounds have provided definitive three-dimensional structural information [30] [5]. Crystal structure determination confirms the absolute stereochemical assignments and reveals detailed molecular geometry parameters [30] [5]. The bicyclic core structure exhibits the expected bond lengths and angles characteristic of carbapenem antibiotics [5].

Crystallographic analysis reveals the precise spatial arrangements of functional groups and confirms the stereochemical features determined through other analytical methods [30] [5]. The crystal packing arrangements provide insights into intermolecular interactions and molecular recognition patterns [30]. Hydrogen bonding networks observed in the crystal structures support the proposed chemical behavior [30].

The asparenomycins represent a significant group of carbapenem antibiotics discovered through systematic screening programs for new beta-lactam compounds. These antibiotics are produced by specific strains of the genus Streptomyces, actinomycetes known for their prolific secondary metabolite production capabilities [1] [2].

Streptomyces tokunonensis (PA-31088)

Streptomyces tokunonensis strain PA-31088 was identified as a novel species during the discovery of asparenomycin antibiotics [1] [2]. This strain was isolated as part of a screening program for new beta-lactam antibiotics and subsequently designated as the type strain for the new species Streptomyces tokunonensis sp. nov. [3]. The strain is maintained under the designation ATCC 31569 and FERM 4843, ensuring its availability for research and production purposes [4] [5].

The taxonomic characterization of strain PA-31088 revealed distinctive morphological and physiological characteristics that distinguished it from previously described Streptomyces species [1]. The organism exhibits typical actinomycete morphology with well-developed substrate mycelium and aerial hyphae formation. Spore chains are formed on the aerial mycelium, and the organism demonstrates specific nutritional requirements and growth characteristics that support robust asparenomycin production [2] [6].

Streptomyces tokunonensis PA-31088 produces a complex of asparenomycin antibiotics, including asparenomycins A, B, and C [1] [7]. The strain demonstrates excellent production capabilities under controlled fermentation conditions, making it the preferred organism for large-scale asparenomycin production. The genetic stability of the strain has been confirmed through multiple generation studies, ensuring consistent antibiotic production over extended cultivation periods [2].

Streptomyces argenteolus (PA-39504)

Streptomyces argenteolus strain PA-39504 represents the second major producer of asparenomycin antibiotics [1] [2]. Unlike strain PA-31088, S. argenteolus was previously known as an established species, with strain PA-39504 identified as a variant capable of producing the asparenomycin complex [8]. The strain is deposited as ATCC 31589, though some confusion exists in the literature regarding strain designations, with ATCC 11009 also reported as an asparenomycin producer [9].

This strain exhibits similar production capabilities to S. tokunonensis PA-31088, producing asparenomycins A, B, and C under appropriate fermentation conditions [7]. The metabolic profile of S. argenteolus PA-39504 shows some variations compared to the tokunonensis strain, particularly in the relative proportions of individual asparenomycin components produced [2]. These differences may be attributed to strain-specific variations in the biosynthetic pathway regulation.

Recent molecular studies have revealed that different strains of S. argenteolus may produce distinct carbapenem profiles. For instance, S. argenteolus ATCC 11009 has been shown to produce MM 4550 rather than asparenomycins, highlighting the importance of strain-specific characterization in antibiotic production [9] [10]. This finding emphasizes the need for careful strain authentication when establishing production processes for specific carbapenem antibiotics.

Fermentation Technology

The successful production of asparenomycins requires carefully optimized fermentation conditions that support both robust cell growth and efficient secondary metabolite biosynthesis. The fermentation technology for asparenomycin production has been developed through systematic optimization of media composition, process parameters, and scale-up considerations.

Culture Media Development

The development of optimal culture media for asparenomycin production involves balancing multiple nutritional requirements to support both primary metabolism and secondary metabolite biosynthesis [2]. The production medium composition has been systematically optimized to achieve maximum antibiotic yields while maintaining cost-effectiveness for industrial applications.

The standard production medium for Streptomyces tokunonensis PA-31088 consists of several key components that provide essential nutrients for growth and antibiotic production [2]. Tomato paste serves as the primary complex nitrogen source at a concentration of 2.4%, providing both organic nitrogen compounds and essential vitamins required for optimal cellular metabolism. This component contributes significantly to the overall productivity of the fermentation process.

Dextrin is employed as the primary carbon source at 2.4% concentration, offering a readily metabolizable carbohydrate that supports sustained growth throughout the fermentation period [2]. The choice of dextrin over simple sugars helps prevent rapid substrate depletion and associated metabolic stress that could negatively impact antibiotic production. The slow hydrolysis of dextrin provides a steady carbon flux that aligns well with the temporal requirements of asparenomycin biosynthesis.

Dry yeast supplementation at 1.2% concentration provides additional B-vitamins, amino acids, and nucleotide precursors essential for optimal secondary metabolite production [2]. This component particularly supports the complex enzymatic machinery involved in carbapenem biosynthesis, which requires various cofactors and coenzymes for efficient operation.

A critical component of the production medium is cobalt chloride hexahydrate (CoCl₂·6H₂O) added at 0.0006% concentration [2]. This trace element supplementation is essential for asparenomycin biosynthesis, as cobalt-containing enzymes play crucial roles in the carbapenem biosynthetic pathway. The vitamin B₁₂-dependent radical S-adenosylmethionine enzymes involved in asparenomycin biosynthesis require adequate cobalt availability for proper cofactor assembly and enzymatic activity [11] [12].

| Component | Concentration | Function | Critical Role |

|---|---|---|---|

| Tomato paste | 2.4% | Complex nitrogen source | Provides organic nitrogen and vitamins |

| Dextrin | 2.4% | Carbon source | Sustained energy supply |

| Dry yeast | 1.2% | Vitamin and amino acid source | Supports secondary metabolism |

| CoCl₂·6H₂O | 0.0006% | Trace element | Essential for B₁₂-dependent enzymes |

The pH optimization of the production medium represents another critical aspect of media development. The initial pH is typically adjusted to neutral or slightly alkaline conditions (pH 7.0-7.5) to support optimal enzyme activity during the early growth phases [13]. However, the pH naturally decreases during fermentation due to organic acid production, and this acidification pattern must be carefully controlled to maintain optimal conditions for asparenomycin biosynthesis.

Fermentation Parameters Optimization

The optimization of fermentation parameters involves careful control of environmental conditions to maximize asparenomycin production while maintaining process robustness and reproducibility [2]. Temperature control represents the primary environmental parameter affecting both cell growth and antibiotic production.

Temperature optimization has established 28°C as the optimal cultivation temperature for asparenomycin production [2]. This temperature provides an optimal balance between growth rate and secondary metabolite production, ensuring adequate biomass accumulation while maintaining the enzymatic activities required for carbapenem biosynthesis. Temperature control within ±1°C is essential to maintain consistent production levels and prevent temperature-induced stress that could negatively impact antibiotic yields.

Agitation control at 300 rpm provides adequate mixing and oxygen transfer while avoiding excessive shear stress that could damage the mycelial structure [2]. The agitation rate must be carefully balanced to ensure homogeneous nutrient distribution and oxygen availability throughout the fermentation vessel while maintaining optimal morphological characteristics of the producing organism.

Aeration requirements for asparenomycin production are met through controlled air supply at 20 liters per minute in a 30-liter fermentation vessel [2]. This aeration rate ensures adequate dissolved oxygen levels to support the aerobic respiratory requirements of Streptomyces metabolism while providing sufficient oxygen for the oxidative enzymes involved in carbapenem biosynthesis. Oxygen transfer efficiency is monitored throughout the fermentation to ensure optimal conditions are maintained.

Fermentation duration optimization has determined that 65 hours represents the optimal cultivation period for maximum asparenomycin production [2]. This timeframe allows for adequate biomass accumulation during the exponential growth phase followed by efficient secondary metabolite production during the stationary phase. The temporal regulation of asparenomycin biosynthesis typically shows peak production during the late exponential to early stationary growth phases.

| Parameter | Optimal Value | Control Range | Critical Function |

|---|---|---|---|

| Temperature | 28°C | ±1°C | Growth and enzyme activity optimization |

| Agitation | 300 rpm | ±10 rpm | Mixing and oxygen transfer |

| Aeration | 20 L/min | ±1 L/min | Oxygen supply for metabolism |

| Duration | 65 hours | ±5 hours | Optimal production timing |

The dissolved oxygen profile during fermentation shows characteristic patterns that correlate with asparenomycin production [14]. Initial high oxygen demand during exponential growth gradually decreases as cells enter stationary phase, coinciding with peak antibiotic production. Maintaining dissolved oxygen levels above 30% of saturation throughout the fermentation is critical for optimal production yields.

Scale-up Considerations

The scale-up of asparenomycin fermentation from laboratory to industrial scale requires careful consideration of multiple engineering and biological factors to maintain production efficiency and product quality [15]. Scale-up challenges include maintaining adequate mixing, oxygen transfer, heat removal, and consistent environmental conditions across larger vessel volumes.

Geometric similarity principles guide the design of larger fermentation vessels while maintaining key dimensionless parameters such as Reynolds number and power per unit volume [16]. The aspect ratio of height to diameter, impeller design, and baffle configuration must be carefully maintained during scale-up to preserve mixing characteristics and oxygen transfer efficiency observed at smaller scales.

Oxygen transfer considerations become increasingly critical at larger scales due to the decreased surface area to volume ratio [14]. Industrial-scale asparenomycin production requires enhanced aeration systems, potentially including pure oxygen supplementation or increased agitation rates to maintain adequate dissolved oxygen levels. The oxygen transfer coefficient (kLa) must be maintained at levels equivalent to those achieved in optimized laboratory fermentations.

Temperature control challenges increase significantly during scale-up due to the larger thermal mass and reduced surface area for heat exchange [15]. Industrial fermentors require sophisticated cooling systems to manage the heat generated by microbial metabolism and mechanical agitation. Temperature gradients within large vessels must be minimized to prevent localized stress conditions that could impact asparenomycin production.

Mixing uniformity becomes more challenging at industrial scales, potentially leading to concentration gradients of nutrients, oxygen, and metabolic products [16]. Computational fluid dynamics modeling is often employed to optimize impeller design and positioning to achieve adequate mixing while minimizing energy consumption and shear stress on the producing microorganisms.

Process monitoring and control systems must be enhanced for large-scale operations to ensure consistent production quality [17]. Advanced sensors for pH, dissolved oxygen, temperature, and foam control are essential for maintaining optimal fermentation conditions. Real-time monitoring of key parameters allows for immediate corrective actions to prevent batch failures or reduced yields.

Contamination prevention becomes increasingly important at larger scales due to the longer exposure times and larger volumes involved [18]. Sterile design principles, including steam-sterilizable vessels, sterile air filtration systems, and aseptic sampling capabilities, are essential for maintaining culture purity throughout extended fermentation periods.

The economic considerations of scale-up include optimization of media costs, energy consumption, and processing time to achieve cost-effective production [17]. Industrial-scale production typically employs fed-batch or continuous fermentation strategies to improve productivity and reduce unit production costs while maintaining product quality standards.

Extraction and Purification Methodologies

The extraction and purification of asparenomycins from fermentation broths requires sophisticated methodologies that preserve the biological activity of these beta-lactam antibiotics while achieving the high purity levels required for pharmaceutical applications [2]. The inherent instability of carbapenem antibiotics necessitates gentle processing conditions and rapid purification procedures.

Primary Isolation Techniques

Primary isolation of asparenomycins from fermentation broths begins with the separation of cellular material from the culture supernatant containing the target antibiotics [2]. Solid-liquid separation is typically achieved through centrifugation or filtration processes designed to remove mycelia and cellular debris while retaining the dissolved antibiotics in the clarified broth.

The initial recovery step employs ion exchange chromatography using Amberlite IRA-68 resin in the chloride form [2]. This weak base anion exchange resin effectively captures the anionic asparenomycin molecules from the neutral to slightly acidic fermentation broth. The carboxylic acid functionality of asparenomycins exists in ionized form at physiological pH, enabling efficient binding to the positively charged resin matrix.

Loading conditions for the ion exchange step require careful pH control to ensure optimal binding efficiency while preventing antibiotic degradation [2]. The clarified fermentation broth is applied to the resin column at its natural pH (typically 6.5-7.0), which maintains the antibiotics in their anionic form while preserving stability. Flow rates are controlled to ensure adequate contact time for complete binding of the target compounds.

Salt elution using 5% sodium chloride solution effectively displaces the bound asparenomycins from the ion exchange resin [2]. The ionic strength of the elution buffer overcomes the electrostatic interactions between the antibiotics and the resin, allowing quantitative recovery of the bound compounds. The elution is typically performed using a step gradient to minimize dilution while ensuring complete recovery.

The desalting step employs Diaion HP-20 resin, a synthetic adsorbent that selectively retains organic compounds while allowing salts to pass through [2]. This polystyrene-based resin provides effective separation based on hydrophobic interactions, concentrating the asparenomycins while removing the sodium chloride from the previous elution step. The reversible nature of the adsorption allows subsequent recovery using aqueous organic solvents.

| Isolation Step | Method | Resin/Material | Elution Conditions |

|---|---|---|---|

| Primary capture | Ion exchange | Amberlite IRA-68 (Cl⁻) | 5% NaCl solution |

| Desalting | Hydrophobic adsorption | Diaion HP-20 | Water wash, organic elution |

| Concentration | Carbon adsorption | Activated carbon | 60% acetone, pH 7.0 |

| Polishing | Gel filtration | Sephadex resins | Aqueous buffer systems |

Carbon adsorption provides an additional purification step using activated carbon at pH 5.0 [2]. The slightly acidic conditions optimize the interaction between the carbapenem antibiotics and the carbon surface while maintaining antibiotic stability. This step effectively removes colored impurities and residual fermentation components that could interfere with subsequent purification steps.

Solvent elution from the activated carbon employs 60% acetone at pH 7.0 [2]. The alkaline conditions and organic solvent concentration facilitate quantitative recovery of the bound asparenomycins while maintaining their chemical integrity. The pH adjustment is critical to prevent acid-catalyzed degradation of the beta-lactam ring during the elution process.

Chromatographic Purification Methods

High-resolution chromatographic techniques are essential for achieving the purity levels required for pharmaceutical-grade asparenomycin preparations [2]. High-Performance Liquid Chromatography (HPLC) represents the primary method for final purification, offering excellent resolution and recovery of individual asparenomycin components.

Reversed-phase HPLC employs C18-bonded silica columns with aqueous-organic mobile phases for effective separation of asparenomycins A, B, and C [19] [20]. The hydrophobic interactions between the alkyl chains of the stationary phase and the organic moieties of the antibiotics provide the basis for separation. Mobile phase optimization typically involves gradient elution using water-acetonitrile or water-methanol systems with pH buffering to maintain stability.

Column selection for asparenomycin purification requires consideration of both separation efficiency and chemical compatibility [21]. C18 columns with intermediate carbon loading provide optimal retention and peak shape for carbapenem antibiotics. Column dimensions are selected based on the scale of purification, with preparative columns (10-20 mm internal diameter) employed for larger batch sizes.

Mobile phase optimization involves careful selection of buffer systems that maintain asparenomycin stability while providing adequate separation [19]. Phosphate buffers at pH 6.8 have proven effective for carbapenem separations, providing good peak shape and resolution while preventing degradation. The ionic strength and pH must be carefully controlled to maintain consistent retention times and separation selectivity.

Detection methods for HPLC purification typically employ UV detection at 298 nm, corresponding to the characteristic carbapenem chromophore [19]. This wavelength provides sensitive detection while minimizing interference from common impurities. Alternative detection methods include electrochemical detection and mass spectrometry for enhanced specificity and structural confirmation.

Preparative HPLC systems designed for asparenomycin purification require specialized considerations for handling beta-lactam antibiotics [22]. Temperature control is essential to prevent thermal degradation, with column temperatures maintained below 25°C. Injection volumes and sample concentrations must be optimized to prevent overloading while maintaining separation efficiency.

Ion-pair chromatography offers an alternative approach for asparenomycin purification, particularly for separating closely related analogs [23]. This technique employs lipophilic counter-ions that form neutral ion pairs with the anionic antibiotics, altering their chromatographic behavior and enabling unique selectivity patterns not achievable with conventional reversed-phase methods.

The multiple column approach described in the original asparenomycin isolation employed sequential chromatographic steps using different separation mechanisms [2]. A Pre-PAK-500/C18 column provided initial separation based on hydrophobic interactions, followed by Diaion HP-20AG for additional cleanup based on size exclusion and adsorption mechanisms. This multi-dimensional approach ensures comprehensive removal of impurities while maintaining high recovery yields.

Crystallization Approaches

Crystallization represents the final purification step for pharmaceutical-grade asparenomycin preparations, providing both additional purification and a stable solid form suitable for formulation [24]. The crystallization of beta-lactam antibiotics requires careful optimization of conditions to prevent degradation while achieving appropriate crystal quality and yield.

Solvent selection for asparenomycin crystallization must balance several competing requirements: adequate solubility for dissolution, appropriate supersaturation levels for crystal nucleation and growth, and chemical compatibility to prevent degradation [25]. Aqueous systems are generally preferred to maintain the hydrated forms typical of carbapenem antibiotics, though organic co-solvents may be employed to modify solubility characteristics.

Antisolvent crystallization techniques have proven effective for carbapenem antibiotics, where a water-miscible organic solvent is added to an aqueous solution to reduce solubility and induce precipitation [25]. The antisolvent addition rate and final composition must be carefully controlled to achieve optimal crystal size and purity. Common antisolvents include acetone, ethanol, and isopropanol, selected based on their compatibility with the specific asparenomycin being crystallized.

Temperature-controlled crystallization involves careful cooling of saturated solutions to induce supersaturation and crystal formation [26]. The cooling rate significantly affects crystal size and quality, with slower cooling generally producing larger, more well-formed crystals. Temperature cycling may be employed to improve crystal quality through dissolution of small or defective crystals followed by recrystallization.

Seeding strategies can improve the reproducibility and quality of asparenomycin crystallization [26]. The addition of small amounts of pure crystalline material provides nucleation sites that control the crystallization process. Seed crystal preparation, size, and addition timing must be optimized for each specific system to achieve consistent results.

pH control during crystallization is critical for maintaining asparenomycin stability while achieving appropriate supersaturation levels [27]. The ionization state of the carboxylic acid functionality affects both solubility and crystal packing, requiring careful pH optimization. Buffer systems may be employed to maintain stable pH during the crystallization process.

Salt formation offers an alternative approach to crystallization, where asparenomycins are converted to their sodium, potassium, or other metal salts [2]. These salt forms often exhibit different solubility characteristics and crystal habits compared to the free acid forms. The choice of counterion affects both the crystallization behavior and the pharmaceutical properties of the final product.

Crystal quality assessment involves evaluation of multiple parameters including polymorphic form, particle size distribution, and chemical purity [24]. X-ray diffraction analysis confirms the crystal structure and identifies any polymorphic variants. Particle size analysis ensures appropriate powder properties for subsequent processing, while chemical analysis verifies purity levels meeting pharmaceutical specifications.

Drying and stabilization of crystalline asparenomycin products require controlled conditions to prevent degradation and maintain crystal integrity [27]. Low-temperature drying under vacuum or in controlled atmospheres prevents thermal degradation while removing residual solvents. Stabilizing agents may be incorporated to improve long-term storage stability while maintaining crystalline form.